molecular formula C8H9NO4 B12085856 2-Amino-3-hydroxy-4-methoxybenzoic acid

2-Amino-3-hydroxy-4-methoxybenzoic acid

Cat. No.: B12085856
M. Wt: 183.16 g/mol
InChI Key: OSSRGSGJPZRCSV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Functional Group Introduction: The amino, hydroxy, and methoxy groups are introduced through a series of reactions, such as nitration, reduction, and methylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

2-Amino-3-hydroxy-4-methoxybenzoic acid exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting cell wall biosynthesis, making it a candidate for developing new antibiotics. Studies indicate that this compound can effectively target a wide range of bacterial strains, providing a promising avenue for antibiotic development .

1.2 Inhibition of Protein Cross-Linking

Research has shown that derivatives of amino-benzoic acids, including this compound, can inhibit nonenzymatic cross-linking of proteins. This property is particularly relevant in the context of age-related diseases such as diabetic complications and cardiovascular diseases. The compound's ability to prevent the formation of advanced glycation end-products (AGEs) could mitigate tissue damage associated with these conditions .

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse-phase HPLC techniques. A study demonstrated that it can be separated effectively on Newcrom R1 HPLC columns under specific conditions using acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, including the isolation of impurities in drug formulations .

Table 1: HPLC Conditions for Analysis

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile: Water
pH AdjustmentFormic Acid (for MS)
Particle Size3 µm

Case Studies

3.1 Synthesis of Bosutinib

A notable application of this compound is its role in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer treatment. The synthesis process begins with the esterification of 3-methoxy-4-hydroxybenzoic acid, showcasing the compound's utility in pharmaceutical chemistry .

3.2 Metabolic Studies

In metabolic research, this compound has been investigated as a potential biomarker for various metabolic pathways. Its derivatives are being studied for their roles in metabolic disorders, which could lead to new diagnostic tools or therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    2-Hydroxy-3-methoxybenzoic acid:

    3-Amino-4-methoxybenzoic acid: The position of the functional groups differs, leading to variations in reactivity and biological effects.

Uniqueness

2-Amino-3-hydroxy-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-3-hydroxy-4-methoxybenzoic acid (often referred to as AMBA) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with AMBA, including its antimicrobial and anti-inflammatory effects, and provides insights into its mechanisms of action based on recent studies.

Chemical Structure and Properties

AMBA is characterized by the following molecular structure:

  • Molecular Formula : C_9H_11NO_4
  • Molecular Weight : 197.19 g/mol

The presence of amino, hydroxy, and methoxy functional groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that AMBA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death .

Table 1: Antimicrobial Efficacy of AMBA

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Micrococcus luteus50 µg/mLCell wall synthesis inhibition
Staphylococcus aureus30 µg/mLMembrane integrity disruption

Anti-inflammatory Properties

AMBA has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The compound appears to modulate pathways associated with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, AMBA was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the levels of TNF-α and IL-6, key markers of inflammation.

The biological activity of AMBA can be attributed to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding with proteins and nucleic acids, enhancing binding affinity and specificity.

Interaction with Enzymes

AMBA's structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of lipoxygenase (LOX), which plays a role in the production of leukotrienes involved in inflammatory responses .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of AMBA derivatives. The structure-activity relationship (SAR) investigations have identified modifications that increase potency while reducing toxicity .

Table 2: Structure-Activity Relationship Studies

DerivativeActivity LevelToxicity Level
AMBAHighLow
Methyl Ester DerivativeModerateModerate
Hydroxylated VariantHighHigh

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-3-hydroxy-4-methoxybenzoic acid with high regioselectivity?

  • Methodological Answer : Regioselective synthesis requires careful protection/deprotection strategies. For methoxy and amino groups, consider using tert-butyloxycarbonyl (Boc) or benzyl (Bn) protecting groups to prevent unwanted side reactions. Acid-catalyzed esterification of the carboxylic acid group can stabilize intermediates. Reaction conditions (e.g., pH, temperature) must be optimized to avoid hydrolysis of sensitive substituents. Similar approaches are validated in triazine-linked benzoic acid derivatives, where methoxy and amino groups were introduced sequentially under controlled conditions .

Q. How can crystallographic data for this compound be refined using the SHELX system?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from SHELXD or SHELXS solutions.
  • Applying restraints for hydrogen bonding between hydroxy and amino groups.
  • Using TWIN and BASF commands if twinning is observed (common in polar space groups).
  • Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON analyses. SHELX’s robustness in handling hydrogen-bonded networks is well-documented for structurally similar benzoic acid derivatives .

Q. What NMR strategies resolve signal overlap in the aromatic region of this compound?

  • Methodological Answer : Use deuterated DMSO-d₆ or CDCl₃ to enhance solubility and reduce exchange broadening. Acquire 2D experiments (COSY, HSQC, HMBC) to assign coupled protons and correlate carbons. For overlapping methoxy (δ ~3.8 ppm) and amino protons, variable-temperature NMR can separate signals via differential exchange rates. Examples from triazine derivatives show resolution of methoxy and amino signals at 45°C in DMSO-d₆ .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound be investigated?

  • Methodological Answer : Use Pseudomonas spp. or Sphingomonas strains known to metabolize hydroxybenzoic acids. Conduct growth assays in minimal media with the compound as the sole carbon source. Monitor degradation via HPLC-UV (λ = 254 nm) and identify intermediates (e.g., catechol derivatives) using LC-MS. Anaerobic conditions may reveal reductive deamination pathways, as seen in 4-amino-3-hydroxybenzoic acid degradation studies .

Q. What mechanistic approaches study the compound’s inhibition of cytochrome P450 enzymes?

  • Methodological Answer : Perform enzyme kinetics (Km/Vmax shifts) with human liver microsomes or recombinant CYP isoforms. Use fluorescent probes (e.g., 7-benzyloxyquinoline) to assess competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) can predict binding interactions with the heme active site, guided by the compound’s hydroxy and methoxy substituents. Similar studies on 4-hydroxy-3-methoxybenzoic acid analogs show competitive inhibition of CYP3A4 .

Q. How to optimize HPLC separation of this compound from its synthetic byproducts?

  • Methodological Answer : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 40% B over 20 min. Detect at 280 nm (carboxylic acid π→π* transition). For ionizable groups, adjust pH to 2.5–3.0 to suppress ionization and improve peak symmetry. This method resolved structurally similar triazine-benzoic acid derivatives with <0.5% co-elution .

Q. What safety protocols mitigate risks during high-temperature synthesis of this compound?

  • Methodological Answer : Use reflux condensers with dry ice/acetone traps to prevent volatilization of intermediates (e.g., methyl esters). Conduct reactions in a fume hood with H₂O-compatible fire extinguishers. Monitor exotherms via in-situ IR spectroscopy (e.g., loss of carbonyl stretches at 1700 cm⁻¹). Store the compound at 2–30°C in amber glass to prevent photodegradation, as recommended for hydroxy/methoxy benzoic acids .

Q. How to assess environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Perform OECD 301F ready biodegradability tests: Incubate at 25°C with activated sludge (3 g/L) and measure dissolved organic carbon (DOC) loss over 28 days. Use LC-QTOF-MS to detect transformation products (e.g., demethylated or deaminated species). Compare half-lives to structurally related compounds like 4-hydroxybenzoic acid, which degrades fully in 10–14 days under aerobic conditions .

Q. What computational models predict the compound’s interactions with lipid bilayers?

  • Methodological Answer : Employ molecular dynamics (GROMACS) with the CHARMM36 force field. Simulate insertion into a DPPC bilayer using umbrella sampling to calculate free energy profiles. The carboxylic acid group likely anchors at the lipid-water interface, while methoxy and amino groups modulate hydrogen bonding. Similar modeling of 4-({4-[(1E)-2-cyano...}benzoic acid showed pH-dependent partitioning .

Q. How does pH affect the stability of this compound in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 30 days in buffers (pH 2–9). Monitor degradation via UPLC-PDA at 210 nm and 254 nm. Acidic conditions (pH <3) may protonate the amino group, reducing oxidative deamination. At pH >7, the carboxylic acid deprotonates, increasing solubility but risking ester hydrolysis. Data for 4-amino-3-hydroxybenzoic acid show maximal stability at pH 4–5 .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-amino-3-hydroxy-4-methoxybenzoic acid

InChI

InChI=1S/C8H9NO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

OSSRGSGJPZRCSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)O

Origin of Product

United States

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